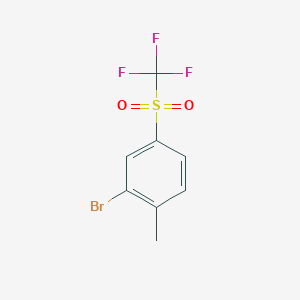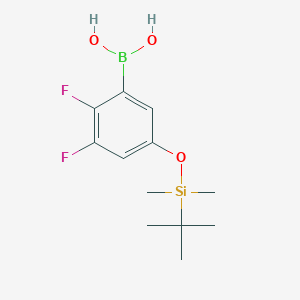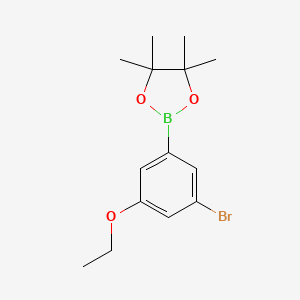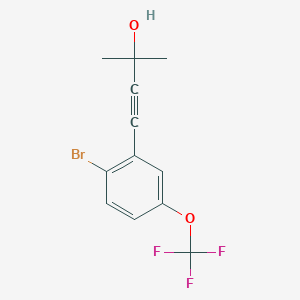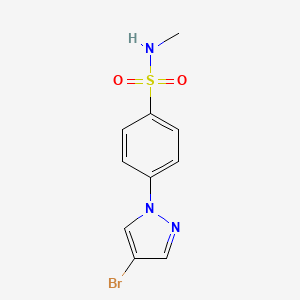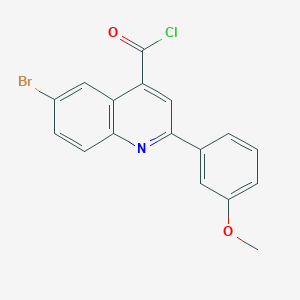
1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tipranavir, a compound containing a 5-(trifluoromethyl)pyridine moiety, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, was achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” has a linear formula of C14H10F3NO .Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a derivative of 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, was synthesized and found to have significant antibacterial and antifungal activity. The study involved the synthesis of various derivatives and their testing against different Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. The compounds demonstrated promising antimicrobial properties (K. Sujatha, Shilpa, & R. Gani, 2019).
Optical and Electronic Properties in Polymer Synthesis
A study on the synthesis and characterization of fluorinated polyimides using derivatives of this compound revealed significant properties like high optical transparency, low dielectric constant, and good thermal stability. These properties make such materials suitable for electronic and optical applications (Liming Tao et al., 2009).
Development of Fluorinated Polyimides
Further research on fluorinated polyimides derived from similar compounds demonstrated their solubility in various organic solvents and excellent mechanical properties. These polyimides have potential applications in high-performance materials due to their thermal stability and mechanical strength (D. Yin et al., 2005).
Advancements in Chemoenzymatic Synthesis
The compound has been used in chemoenzymatic synthesis research, specifically in the development of a precursor for Odanacatib, a Cathepsin K inhibitor. This research highlights the compound's utility in the creation of bioactive molecules, showcasing its importance in medicinal chemistry (D. González-Martínez, V. Gotor, & V. Gotor‐Fernández, 2019).
Antibacterial Properties in Novel Derivatives
Research on the synthesis and antibacterial activity of new derivatives of this compound showed promising results against various bacteria. This underlines the compound's potential in the development of new antibacterial agents (Vinod Kumar et al., 2005).
Potential in Alzheimer’s Disease Treatment
A derivative of the compound was studied as a precursor in the synthesis of Zifrosilone, a cholinesterase inhibitor explored for Alzheimer’s disease treatment. This demonstrates the compound's relevance in the development of neurodegenerative disease treatments (R. A. Wolf, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving similar compounds have been suggested . For instance, indole derivatives, which contain a similar structural motif, have been identified as having diverse biological and clinical applications . The development of new drugs involving these compounds is an active area of research .
Eigenschaften
IUPAC Name |
1-[2-amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(16)5(3-4)7(17)9(13,14)15/h1-3H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGJOBCKNGVLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182932 | |
| Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489429-73-4 | |
| Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489429-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


